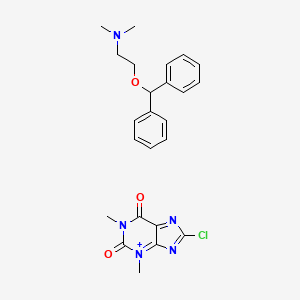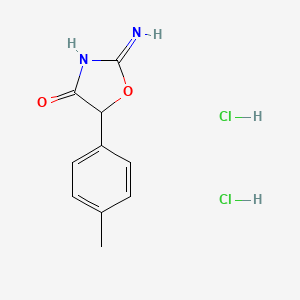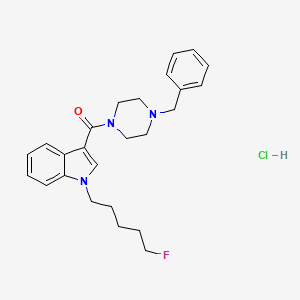
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are often studied for their potential effects on the endocannabinoid system and their applications in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Fluoropentyl Chain:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized separately and then attached to the indole core through nucleophilic substitution reactions.
Final Coupling and Purification: The final step involves coupling the benzylpiperazine with the indole derivative and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperazine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride has various applications in scientific research:
Chemistry: Studying the compound’s reactivity and synthesis.
Biology: Investigating its effects on cellular pathways and receptor interactions.
Medicine: Exploring potential therapeutic applications, such as pain management or anti-inflammatory effects.
Industry: Developing new materials or pharmaceuticals based on its structure.
作用机制
The mechanism of action for (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride involves its interaction with the endocannabinoid system. It likely binds to cannabinoid receptors (CB1 and CB2), modulating various physiological processes. The specific molecular targets and pathways involved can include G-protein coupled receptor signaling and downstream effects on neurotransmitter release.
相似化合物的比较
Similar Compounds
- (4-benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (4-benzylpiperazin-1-yl)(1-(4-fluorobutyl)-1H-indol-3-yl)methanone
Uniqueness
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is unique due to the presence of the fluoropentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation may result in different pharmacological profiles compared to similar compounds.
属性
分子式 |
C25H31ClFN3O |
|---|---|
分子量 |
444.0 g/mol |
IUPAC 名称 |
(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H |
InChI 键 |
SKGMEEMXANONGP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


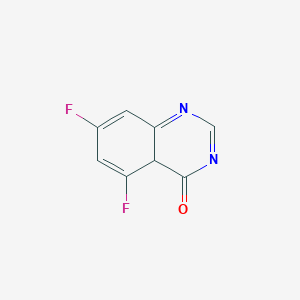
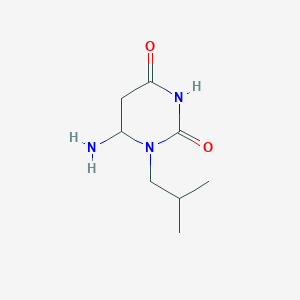
![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
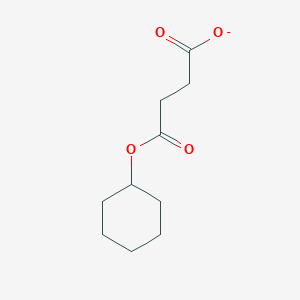
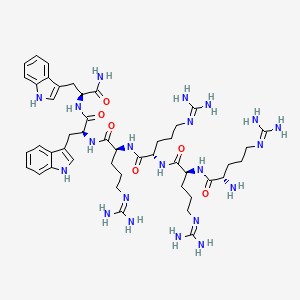
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)

![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354014.png)

![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
